2,3-Dimethylpyrrolidine hydrochloride
Overview
Description
2,3-Dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .
Mechanism of Action
Mode of Action
- 2,3-Dimethylpyrrolidine hydrochloride is thought to inhibit both adenosine deaminase and phosphodiesterase . By doing so, it prevents the degradation of cAMP (cyclic adenosine monophosphate) , which acts as an inhibitor of platelet function. Elevated cAMP levels block the release of arachidonic acid from membrane phospholipids, leading to reduced thromboxane A2 activity .
Its potential as a pharmacologically active lead compound warrants exploration . If you have any more questions or need additional information, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
2,3-Dimethylpyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with enzymes involved in the production of sphingosine 1-phosphate (S1P), a signaling molecule implicated in cancer progression and immune cell chemotaxis . The specific interactions of this compound with these enzymes can modulate their activity, thereby affecting the levels of S1P and other related biomolecules.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to affect the activity of enzymes such as sphingosine kinases, which play a crucial role in cell signaling pathways . By altering the activity of these enzymes, this compound can impact cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. For instance, pyrrolidine derivatives have been reported to interact with the binding pockets of enzymes, forming hydrogen bonds and other interactions that stabilize or destabilize the enzyme-substrate complex . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, with some compounds degrading over time and losing their efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular responses, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. Studies have reported that pyrrolidine derivatives can exhibit threshold effects, where the compound’s activity changes significantly at certain concentration levels . High doses of this compound may lead to toxicity and adverse effects on animal health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, pyrrolidine derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s activity and its effects on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and its ability to exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules and exert its effects . Post-translational modifications and targeting signals can play a role in directing the compound to its specific subcellular locations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine. One common method includes the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride. The resulting 2,3-dimethylpyrrolidine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,3-Dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpyrrolidine hydrochloride: Another derivative of pyrrolidine with similar structural features but different reactivity and applications.
2,2-Dimethylpyrrolidine hydrochloride: A compound with a different substitution pattern on the pyrrolidine ring, leading to distinct chemical properties.
Uniqueness
2,3-Dimethylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it particularly useful in certain chemical syntheses and biochemical applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,3-dimethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-7-6(5)2;/h5-7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIXLJCHWWJBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-39-7 | |
Record name | 2,3-dimethylpyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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